molecular formula C9H5BrFNO2 B1413778 Methyl 6-bromo-3-cyano-2-fluorobenzoate CAS No. 1805484-74-5

Methyl 6-bromo-3-cyano-2-fluorobenzoate

Cat. No.: B1413778
CAS No.: 1805484-74-5
M. Wt: 258.04 g/mol
InChI Key: OYJNAJWZJSBOIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-bromo-3-cyano-2-fluorobenzoate is a halogenated aromatic ester featuring a benzoate backbone substituted with bromo (Br), cyano (CN), and fluoro (F) groups at positions 6, 3, and 2, respectively. This compound is of interest in pharmaceutical and agrochemical synthesis due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling reactions and nucleophilic substitutions .

Properties

IUPAC Name

methyl 6-bromo-3-cyano-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c1-14-9(13)7-6(10)3-2-5(4-12)8(7)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJNAJWZJSBOIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-bromo-3-cyano-2-fluorobenzoate typically involves multi-step organic reactions. One common method starts with the bromination of 2-fluorobenzoic acid, followed by nitrile formation and esterification.

    Bromination: 2-fluorobenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6-position.

    Nitrile Formation: The brominated intermediate undergoes a nucleophilic substitution reaction with a cyanide source, such as sodium cyanide, to form the cyano group.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-bromo-3-cyano-2-fluorobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products:

    Nucleophilic Substitution: Substituted benzoates with different functional groups replacing the bromine atom.

    Reduction: 6-bromo-3-amino-2-fluorobenzoate.

    Hydrolysis: 6-bromo-3-cyano-2-fluorobenzoic acid.

Scientific Research Applications

Methyl 6-bromo-3-cyano-2-fluorobenzoate is utilized in various fields of scientific research:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.

    Medicine: Potential use in the design of new drugs targeting specific enzymes or receptors.

    Industry: As a precursor in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 6-bromo-3-cyano-2-fluorobenzoate depends on its specific application. In medicinal chemistry, it may act by binding to active sites of enzymes or receptors, thereby inhibiting their activity. The presence of electron-withdrawing groups like cyano and fluorine can enhance its binding affinity and specificity.

Molecular Targets and Pathways:

    Enzymes: Potential inhibitors of enzymes involved in metabolic pathways.

    Receptors: Ligands for receptors in the central nervous system or other biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between Methyl 6-bromo-3-cyano-2-fluorobenzoate and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Features
This compound C₁₀H₆BrFN₂O₂ (inferred) ~284.07 Br (6), CN (3), F (2) High polarity due to CN and F groups
Methyl 6-bromo-3-chloro-2-fluorobenzoate C₈H₅BrClFO₂ 267.48 Br (6), Cl (3), F (2) Chloro substituent enhances lipophilicity
Methyl 3-cyano-6-chloro-2-fluorobenzoate C₉H₅ClFNO₂ 229.60 Cl (6), CN (3), F (2) Lower molecular weight vs. bromo analogue
Ethyl 2-bromo-3-chloro-6-fluorobenzoate C₉H₆BrClFO₂ 281.50 Br (2), Cl (3), F (6) Ethyl ester increases steric hindrance
Key Observations:
  • Steric and Polarity Differences : Ethyl esters (e.g., Ethyl 2-bromo-3-chloro-6-fluorobenzoate) exhibit reduced solubility in polar solvents compared to methyl esters due to increased hydrophobicity .
  • Molecular Weight Trends : Bromine substitution increases molecular weight compared to chlorine, impacting crystallization behavior and melting points .
Reactivity in Cross-Coupling Reactions:
  • The cyano group in the target compound may facilitate Suzuki couplings with boronic acids, as seen in , where 3-fluorophenyl boronic acid reacted with a bromo-fluoro intermediate .
  • Chloro substituents (e.g., in Methyl 6-bromo-3-chloro-2-fluorobenzoate) are less reactive than cyano groups in nucleophilic displacement, requiring harsher conditions .

Spectroscopic and Analytical Data

While direct data for this compound is unavailable, comparisons can be drawn from analogues:

  • ¹H NMR : Aromatic protons adjacent to electron-withdrawing groups (e.g., CN, Br) resonate downfield (δ ~7.5–8.5 ppm). The methyl ester group typically appears as a singlet at δ ~3.8–4.0 ppm .
  • 13C NMR: The cyano carbon is expected at δ ~115–120 ppm, distinct from chloro (δ ~40–50 ppm) or bromo (δ ~30–35 ppm) carbons .
  • LC-MS : A molecular ion peak [M+H]⁺ would appear at m/z ~285 for the target compound, compared to m/z 267.5 for its chloro analogue .

Research Implications and Gaps

  • Applications : The target compound’s electron-deficient aromatic system makes it a candidate for synthesizing kinase inhibitors or herbicide intermediates.
  • Data Gaps : Experimental data on melting points, solubility, and reaction yields are absent in the provided evidence, necessitating further empirical study.
  • Contradictions/Nuances: and focus on non-benzoate methyl esters (e.g., fatty acid esters), limiting direct comparisons but highlighting the diversity of ester applications .

Biological Activity

Methyl 6-bromo-3-cyano-2-fluorobenzoate is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom, a fluorine atom, and a cyano group attached to a benzoate structure. Its molecular formula is C9H6BrFNO2C_9H_6BrFNO_2. The unique combination of these functional groups contributes to its reactivity and potential interactions with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, which may lead to the formation of new compounds with distinct biological activities.
  • Reduction Reactions : The cyano group can be reduced to an amine, potentially altering the compound's biological profile.
  • Interaction with Biomolecules : The compound may interact with proteins or enzymes, influencing biochemical pathways.

In Vitro Studies

Recent studies have investigated the compound's effects on various cellular targets:

  • Antiparasitic Activity : Research has indicated that derivatives of similar compounds exhibit activity against Trypanosoma cruzi, suggesting that this compound could be explored for similar applications in drug development targeting parasitic infections .
  • Enzyme Inhibition : The compound has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may affect cytochrome P450 enzymes, which play critical roles in drug metabolism .

Case Studies

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparison with similar compounds is useful:

Compound NameMolecular FormulaNotable Features
Methyl 5-bromo-2-cyano-4-fluorobenzoateC9H6BrFNO2C_9H_6BrFNO_2Similar halogenated structure; different position of substituents
Methyl 4-bromo-5-fluoro-2-methylbenzoateC9H8BrFNO2C_9H_8BrFNO_2Contains a methyl group instead of a cyano group; potential differences in bioactivity
Methyl 3-bromo-4-cyano-benzoateC9H6BrNO2C_9H_6BrNO_2Lacks fluorine; may influence electronic properties and reactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-bromo-3-cyano-2-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 6-bromo-3-cyano-2-fluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.